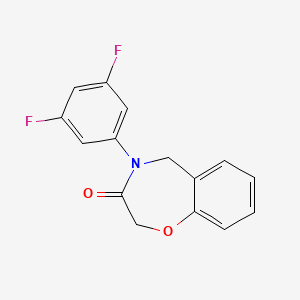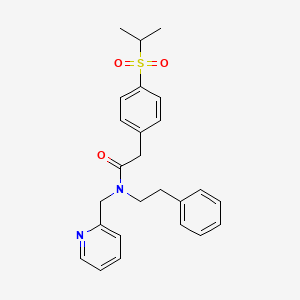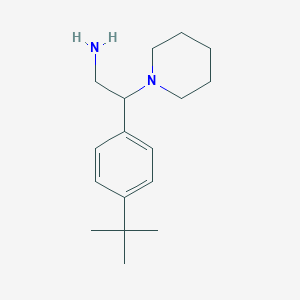
2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a piperidine ring attached to an ethanamine backbone, with a tert-butylphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through the reductive amination of an appropriate aldehyde or ketone with ammonia or an amine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated ethanamine reacts with piperidine.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through Friedel-Crafts alkylation, where a tert-butylbenzene derivative reacts with the ethanamine backbone in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amine group, potentially converting it to an amide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the tert-butylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amides and other reduced forms of the amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or unique electronic characteristics.
Biological Research: It can serve as a ligand or probe in biochemical assays to study receptor-ligand interactions and other biological processes.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(4-tert-butylphenyl)-2-(azepan-1-yl)ethan-1-amine: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine is unique due to the presence of the piperidine ring, which can confer specific pharmacological properties and reactivity patterns. The tert-butylphenyl group also contributes to its distinct chemical behavior, influencing its solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-17(2,3)15-9-7-14(8-10-15)16(13-18)19-11-5-4-6-12-19/h7-10,16H,4-6,11-13,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOOYHFTBVTTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid](/img/structure/B2468827.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)
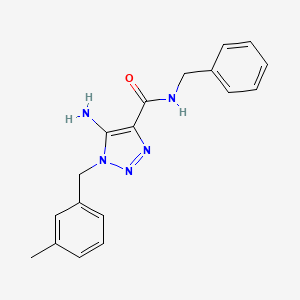
methanamine](/img/structure/B2468831.png)
![1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2468833.png)
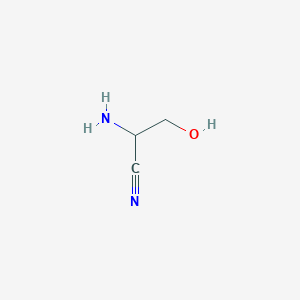
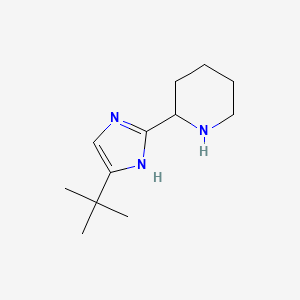
![1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2468838.png)
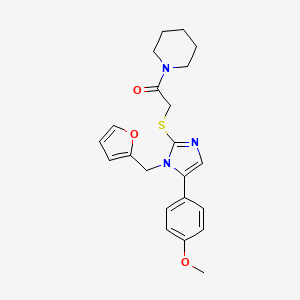

![2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2468846.png)
